

"2-Amino-1-(3,4-dihydroxyphenyl)ethanone molecular weight and formula"

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Compound of Interest

2-Amino-1-(3,4dihydroxyphenyl)ethanone

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An In-depth Technical Guide on 2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Introduction

2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known by synonyms such as Noradrenalone and aminoacetocatechol, is a catecholamine derivative of significant interest in pharmaceutical and biological research. It serves as a crucial intermediate in the synthesis of various adrenergic drugs and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development. The compound is commonly available as a free base and as a hydrochloride salt.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Amino-1-(3,4-dihydroxyphenyl)ethanone** and its hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.



Property	2-Amino-1-(3,4- dihydroxyphenyl)ethanone	2-Amino-1-(3,4- dihydroxyphenyl)ethanone Hydrochloride
Molecular Formula	C ₈ H ₉ NO ₃ [1][2]	C ₈ H ₁₀ CINO ₃ [3][4]
Molecular Weight	167.16 g/mol [2][5]	203.62 g/mol [3][4]
CAS Number	499-61-6[1][2]	5090-29-9[3][4]
Melting Point	235 °C (decomposes)[1]	250°C to 280°C[3]
Boiling Point	435.1 °C at 760 mmHg[1]	435.1 °C[4]
Density	1.375 g/cm ³ [1]	1.375 g/cm ³ [4]
Flash Point	217 °C[1]	217 °C[4]
рКа	7.89 ± 0.20 (Predicted)[1]	Not Available
LogP	0.93950[1]	Not Available
Hydrogen Bond Donor Count	3[1]	4[4]
Hydrogen Bond Acceptor Count	4[1]	4[4]
Rotatable Bond Count	2[1][4]	2[4]
Exact Mass	167.058243149[1][2]	203.0349209[4]
Synonyms	Noradrenalone, aminoacetocatechol, catechol aminoketone[1]	Noradenalone hydrochloride, Noradrenalone Hydrochloride[4][6]

Synthesis and Experimental Protocols

The synthesis of **2-Amino-1-(3,4-dihydroxyphenyl)ethanone** can be achieved through various chemical routes. Below are detailed protocols for some of the key synthetic methods.

Protocol 1: Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride via Azide



Intermediate[6]

This protocol describes a two-step synthesis starting from 2-chloro-3',4'-dihydroxyacetophenone.

Step 1: Synthesis of 2-azido-1-(3,4-dihydroxy-phenyl)-ethanone

- Dissolve 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone in 50 ml of acetone.
- Add 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide to the solution.
- Reflux the mixture for 24 hours.
- After cooling, remove the insoluble materials by filtration.
- Concentrate the filtrate under reduced pressure.
- To the resulting residue, add ethyl acetate and wash sequentially with water and a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Distill off the solvent under reduced pressure to obtain the oily azide intermediate.

Step 2: Catalytic Hydrogenation to 2-amino-3',4'-dihydroxyacetophenone hydrochloride

- Dissolve the oily residue from the previous step in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid.
- Add 1.5 g of 10% palladium on carbon (Pd/C) catalyst to the solution.
- Stir the mixture at 40°C under a hydrogen gas stream for 5 hours.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Add acetone to the concentrated residue to precipitate the product.



 Collect the precipitated crystals by filtration to obtain 2-amino-3',4'-dihydroxyacetophenone hydrochloride.

Protocol 2: Synthesis via Friedel-Crafts Acylation[3]

This method involves the acylation of catechol with glycine.

- The reaction is a Friedel-Crafts acylation between catechol and glycine.
- A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is used to mediate the reaction.
- The molar ratio of catechol to glycine should be maintained at 1:1 to 1:1.1 to minimize the formation of side products.
- The reaction proceeds through the formation of an acylium ion intermediate from glycine, which then attacks the aromatic ring of catechol.

Protocol 3: Synthesis from 3,4-dihydroxy-α-chloroacetophenone and Ammonia[7]

A straightforward method involving the reaction with ammonia.

- React 3,4-dihydroxy-α-chloroacetophenone with a 35% aqueous solution of ammonia.
- The reaction can be carried out in a solvent such as methanol or ethanol.



General Synthesis Workflow



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Caption: Overview of synthetic pathways.

Biological Activity and Signaling Pathways



2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride is recognized for its potential biological activities, including its role as a potential Dopachrome tautomerase (DCT) and as an enzyme inhibitor.[3] Its chemical structure, featuring a hydroxylated phenyl group, is crucial for its biological interactions.[3]

Interaction with Adrenergic Receptors

The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[3] Activation of these receptors is vital for cardiovascular and respiratory functions. This interaction suggests its potential as a therapeutic agent for conditions like heart failure and asthma.[3]

Antioxidant and Anti-Diabetic Properties

The catechol structure of the molecule contributes to its antioxidant properties.[3] Additionally, related compounds have shown the ability to reduce postprandial blood glucose levels in animal models, indicating potential anti-diabetic effects.[3]



Adrenergic Receptor Interaction 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Binds to Beta-Adrenergic Receptor Activates Cellular Response

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Therapeutic Potential

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